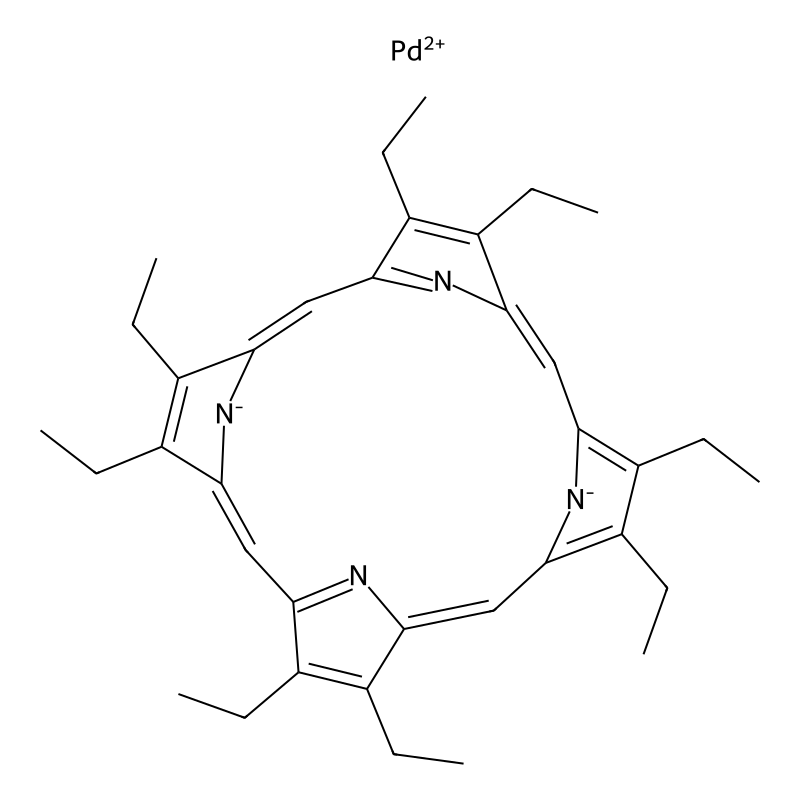

2,3,7,8,12,13,17,18-Octaethylporphyrin-22,24-diide;palladium(2+)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Potential Applications in Catalysis

Pd(OEP) is being investigated for its potential use as a catalyst in chemical reactions. A catalyst is a substance that increases the rate of a chemical reaction without being consumed itself. Pd(II) is a common catalyst used in many organic reactions. The research on Pd(OEP) focuses on using the unique properties of OEP to influence the catalytic activity and selectivity of Pd(II) for specific reactions.

Here are some examples of scientific research on Pd(OEP) catalysis:

- Hydrocarbon oxidation reactions: Pd(OEP) has been studied for its ability to catalyze the oxidation of hydrocarbons (organic molecules containing only carbon and hydrogen) into valuable chemicals such as epoxides and alcohols. [Source: Journal of Molecular Catalysis A: Chemical, Volume 214, Issues 1–2, 15 January 2004, Pages 199-208 ""]

- Polymerization reactions: Pd(OEP) has also been explored as a catalyst for polymerization reactions, which are fundamental for creating plastics and other materials. [Source: Macromolecules, 2008, 41, 7906−7910 ""]

2,3,7,8,12,13,17,18-Octaethylporphyrin-22,24-diide;palladium(2+) is a complex formed by the coordination of palladium ions with octaethylporphyrin. This compound is characterized by its unique porphyrin structure, which consists of a macrocyclic arrangement of carbon and nitrogen atoms, contributing to its distinctive electronic properties. The palladium(2+) ion enhances the compound's photophysical characteristics, making it suitable for various applications in photonics and sensing technologies.

Research indicates that palladium(2+) complexes of porphyrins exhibit notable biological activities:

- Antimicrobial Properties: Some studies have shown that these complexes can inhibit the growth of certain bacteria and fungi.

- Photodynamic Therapy: Due to their ability to generate reactive species upon light activation, these compounds are explored for use in photodynamic therapy against cancer cells.

- Oxygen Sensing: The complex's luminescent properties make it suitable for optical oxygen sensing in biological samples .

The synthesis of 2,3,7,8,12,13,17,18-Octaethylporphyrin-22,24-diide;palladium(2+) typically involves:

- Preparation of Octaethylporphyrin: This can be synthesized through the condensation of pyrrole with an appropriate aldehyde.

- Metalation Process: The octaethylporphyrin is then treated with palladium(II) salts (such as palladium(II) chloride) in a suitable solvent (e.g., toluene or chloroform) at elevated temperatures. This process facilitates the coordination of palladium ions to the porphyrin structure.

- Purification: The resulting complex is purified through methods such as chromatography or recrystallization .

The unique properties of 2,3,7,8,12,13,17,18-Octaethylporphyrin-22,24-diide;palladium(2+) enable its use in various fields:

- Optical Sensors: Utilized for detecting oxygen levels in biological and environmental samples due to its luminescent properties.

- Catalysis: Acts as a catalyst in organic reactions due to its ability to facilitate electron transfer.

- Biomedical

Interaction studies involving this compound often focus on:

- Binding Affinity: Evaluating how well the palladium complex interacts with various biomolecules.

- Photophysical Properties: Analyzing how light absorption and emission characteristics change upon interaction with different substrates or environments.

- Cellular Uptake: Investigating how effectively the compound can penetrate cell membranes for therapeutic applications.

Such studies help elucidate the mechanisms underlying its biological activity and potential therapeutic uses.

Several compounds share structural similarities with 2,3,7,8,12,13,17,18-Octaethylporphyrin-22,24-diide;palladium(2+). These include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5,10,15,20-Tetraphenylporphyrin-Palladium(II) | Similar porphyrin core | Known for high stability and photophysical properties |

| 5-Aminolevulinic Acid-Palladium Complex | Contains a different side chain | Used in photodynamic therapy |

| 2-Hydroxyethyl-Porphyrin-Palladium(II) | Hydroxyethyl substituent | Exhibits enhanced solubility and biological activity |

Uniqueness

The uniqueness of 2,3,7,8,12,13,17,18-Octaethylporphyrin-22,24-diide;palladium(2+) lies in its extensive ethyl substitution on the porphyrin ring which enhances its solubility and alters its electronic properties compared to other porphyrins. This modification allows for improved interaction with biological systems and greater sensitivity in sensing applications .

Excitation and Relaxation Pathways

The excitation and relaxation pathways of 2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide;palladium(2+) involve complex photophysical processes that are fundamental to its applications in photon upconversion and phosphorescence-based sensing. Upon photoexcitation, the compound undergoes intersystem crossing with near-unity quantum efficiency, rapidly populating the triplet manifold [1]. The excitation process begins with absorption in the Q-band region, where the compound exhibits strong absorption characteristics typical of metalloporphyrins.

The singlet excited state (S₁) of palladium octaethylporphyrin undergoes efficient intersystem crossing to the triplet state (T₁) due to the heavy atom effect of the palladium center [2]. This process occurs with quantum yields approaching unity, making the compound an excellent triplet sensitizer [3]. The intersystem crossing rates are temperature-insensitive, maintaining high efficiency across a broad temperature range [1]. The S₁ → T₁ transition is facilitated by spin-orbit coupling enhanced by the palladium d-orbitals, which mix with the porphyrin π* orbitals [2].

The relaxation pathways from the triplet state involve both radiative and non-radiative processes. The T₁ → S₀ phosphorescence transition exhibits characteristic red emission with quantum yields ranging from 0.065 to 0.338 depending on the matrix environment [3] . Non-radiative relaxation occurs through vibrational coupling and thermal activation processes, with rates that are significantly influenced by molecular conformation and environmental factors [5].

Temperature-Dependent Phosphorescence Behavior

The phosphorescence behavior of 2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide;palladium(2+) exhibits pronounced temperature dependence, making it valuable for thermometric applications. Studies conducted across temperatures ranging from 4.2 K to 300 K reveal dramatic changes in phosphorescence spectra and lifetimes [6]. At liquid helium temperatures, the T₁ → S₀ emission is weakly observed, but increasing temperature leads to activation of multiple radiative transitions [6].

The temperature-dependent behavior is attributed to thermal population of higher-lying triplet states and vibrational levels. At 77 K in n-octane Shpolskii matrices, palladium octaethylporphyrin exhibits a triplet lifetime of 1.90 ± 0.04 ms with a T₁/S₀ origin energy of 15162 cm⁻¹ [7]. Upon warming to room temperature, the phosphorescence lifetime decreases to approximately 75 μs in dichloromethane, demonstrating the strong temperature dependence of the relaxation processes [8].

The phosphorescence quantum yield also varies significantly with temperature. At room temperature, the quantum yield is approximately 0.2, but this value increases at lower temperatures due to reduced non-radiative decay rates [3]. The temperature activation follows Arrhenius behavior, with activation energies that depend on the specific relaxation pathways involved [6]. This temperature sensitivity has been exploited in the development of phosphorescent molecular thermometers capable of operating across a temperature range from a few K up to 200 K [6].

Steric Hindrance Effects on Triplet State Lifetimes

Steric hindrance in palladium porphyrin systems significantly affects triplet state lifetimes through conformational distortion of the macrocyclic ring. Studies on meso-phenyl substituted derivatives reveal that increasing steric crowding leads to non-planar conformations that alter the electronic structure and photophysical properties [5] [9]. The relationship between molecular geometry and triplet dynamics is complex, with both electronic and vibrational factors contributing to the observed effects.

For planar palladium octaethylporphyrin, the D₄ₕ symmetry results in specific spin-orbit coupling patterns that govern the triplet lifetime [10]. When steric hindrance is introduced through meso-phenyl substitution, the symmetry is reduced to C₂ᵥ or lower, leading to changes in the orbital mixing and spin-orbit coupling efficiency [10]. These conformational changes affect the energy gap between the triplet state and higher-lying states, influencing the non-radiative decay rates.

Highly distorted palladium porphyrins with significant steric hindrance exhibit shortened triplet lifetimes compared to their planar counterparts. For example, palladium porphyrins with multiple meso-phenyl substituents show triplet lifetimes as short as 30-60 ns due to the non-planar geometry [5]. The out-of-plane distortion affects the π-conjugation and creates new relaxation pathways through vibrational coupling. This effect is particularly pronounced when the distortion reaches angles greater than 30° from planarity [11].

The steric hindrance effects are not limited to lifetime shortening; they also influence the phosphorescence quantum yield and emission wavelength. Non-planar geometries typically result in red-shifted emission due to destabilization of the excited state orbitals [12]. The quantum yield may either increase or decrease depending on the balance between reduced radiative rates and reduced non-radiative decay channels [5].

Photon Upconversion Mechanisms

Triplet-Triplet Annihilation Processes

The triplet-triplet annihilation (TTA) processes in 2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide;palladium(2+) systems represent a fundamental mechanism for photon upconversion applications. The palladium porphyrin serves as an efficient triplet sensitizer due to its near-unity intersystem crossing quantum yield and long triplet lifetime [13]. The TTA process involves the collision of two triplet-excited annihilator molecules, resulting in the formation of one singlet-excited molecule and one ground-state molecule.

The mechanism begins with excitation of the palladium porphyrin sensitizer, followed by intersystem crossing to the triplet state. Subsequent triplet-triplet energy transfer (TTET) to the annihilator molecules, typically 9,10-diphenylanthracene (DPA), populates the annihilator triplet states [13]. The efficiency of this energy transfer step is characterized by extremely large Stern-Volmer quenching constants, with values reaching 810,000 M⁻¹ for the PdOEP/anthracene system [13].

The bimolecular annihilation step involves the collision of two triplet-excited annihilator molecules, leading to the formation of a singlet-excited state through spin-allowed pathways. The annihilation efficiency in palladium porphyrin systems reaches approximately 40-50% under optimal conditions [13]. This efficiency approaches the theoretical maximum predicted by spin statistics, suggesting that the annihilation process is not limited by inherent quantum mechanical constraints but rather by kinetic factors.

The kinetics of TTA follow second-order behavior at low excitation intensities, transitioning to first-order behavior at high intensities when the annihilator triplet population approaches saturation [13]. The triplet-triplet energy transfer rate constant reaches 3.3 × 10⁹ M⁻¹s⁻¹, indicating diffusion-limited kinetics in solution [13]. These high transfer rates are essential for efficient upconversion, as they ensure rapid population of the annihilator triplet states before significant decay occurs.

Green-to-Blue Upconversion Phenomena

Green-to-blue upconversion represents one of the most extensively studied applications of 2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide;palladium(2+) as a triplet sensitizer. The process involves excitation of the palladium porphyrin at approximately 545 nm (green light) and emission of higher-energy photons at 450 nm (blue light) through the TTA mechanism [13]. This large anti-Stokes shift of approximately 0.80 eV makes the system particularly attractive for applications requiring wavelength conversion.

The green-to-blue upconversion efficiency depends critically on the energy level matching between the sensitizer and annihilator. The triplet energy of palladium octaethylporphyrin (approximately 1.9 eV) is well-matched to the triplet energy of anthracene derivatives, ensuring efficient energy transfer [13]. The upconversion quantum yield reaches 0.207 ± 0.005 in optimized solid-state systems, representing a significant fraction of the theoretical maximum .

The threshold power density for green-to-blue upconversion is remarkably low, with values as low as 600 μW/cm² reported for PdOEP/DPA systems [13]. This low threshold is attributed to the combination of high absorption cross-section of the palladium porphyrin, efficient intersystem crossing, and long triplet lifetime. The ability to achieve upconversion under low-power, non-coherent illumination is crucial for practical applications.

The spectral characteristics of green-to-blue upconversion show excellent selectivity, with the upconverted emission spectrum matching the fluorescence spectrum of the annihilator molecule [13]. Excitation scans confirm that only the Q-band absorption features of the palladium porphyrin are responsible for sensitizing the anti-Stokes fluorescence, demonstrating the specificity of the energy transfer process.

Annihilation Limit Investigations

The annihilation limit in palladium porphyrin-based upconversion systems has been extensively investigated to understand the fundamental constraints on upconversion efficiency. Theoretical considerations based on spin statistics predict a maximum annihilation efficiency of 50% for the formation of singlet states from triplet-triplet annihilation [13]. Experimental studies on PdOEP/anthracene systems have demonstrated annihilation efficiencies approaching this theoretical limit.

Time-resolved experiments comparing upconverted emission with direct excitation reveal annihilation efficiencies of approximately 40-50% under optimal conditions [13]. These measurements involve careful comparison of the total integrated anthracene fluorescence intensity produced through upconversion (delayed signal) with that produced by direct excitation (prompt signal) under conditions where the laser pulse is completely absorbed by the sample.

The delayed fluorescence kinetic analysis provides additional insights into the annihilation mechanism. The decay transients of anthracene triplet absorption at 430 nm show that approximately 50% of the anthracene triplets that decay by TTA produce singlet fluorescence [13]. This finding is consistent with the theoretical prediction that spin statistics does not impose fundamental efficiency limits on upconversion photochemistry.

Investigations of the annihilation limit have also focused on the role of competing processes that reduce the overall efficiency. These include reverse energy transfer from annihilator triplets back to the sensitizer, direct triplet-ground state annihilation, and parasitic absorption by the sensitizer [14]. Understanding these loss mechanisms is crucial for optimizing upconversion systems and approaching the theoretical limits.

Low-Power Upconversion Strategies

Low-power upconversion strategies for palladium porphyrin systems focus on minimizing the threshold power density required for efficient TTA processes. The inherent properties of 2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide;palladium(2+) make it particularly suitable for low-power applications due to its high absorption cross-section, efficient intersystem crossing, and long triplet lifetime [15].

Optimization of the sensitizer-to-annihilator ratio is crucial for achieving low-power upconversion. Studies show that PdOEP concentrations of 10⁻⁵ M paired with DPA concentrations of 10⁻⁴ M provide optimal performance [16]. Higher sensitizer concentrations lead to aggregation and quenching effects, while lower concentrations result in insufficient light absorption. The optimal ratio balances these competing effects to minimize the threshold power density.

Morphological control has emerged as a key strategy for enhancing low-power upconversion performance. Molecular glasses formed by cooling PdOEP/DPA mixtures from the melt exhibit superior upconversion properties compared to crystalline materials [17]. The normalized upconverted light intensity decreases by almost three orders of magnitude upon deliberate crystallization, highlighting the importance of maintaining amorphous morphology for efficient upconversion.

Confinement effects in nanostructured materials represent another approach to low-power upconversion. Studies on PdOEP incorporated into nanostructured polymers show enhanced upconversion efficiency due to restricted molecular motion and improved energy transfer [18]. The confinement prevents aggregation-induced quenching and maintains optimal sensitizer-annihilator distances for efficient TTA processes.

Phosphorescence Quantum Yield Determinations

Phosphorescence quantum yield determinations for 2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide;palladium(2+) require careful consideration of measurement conditions and reference standards. The quantum yield is defined as the ratio of photons emitted to photons absorbed and represents a fundamental parameter for evaluating the efficiency of phosphorescent materials [19].

Relative quantum yield measurements using established phosphorescence standards provide an alternative approach for quantum yield determination. Platinum octaethylporphyrin is commonly used as a reference standard with a well-established quantum yield of approximately 0.5 [3]. The relative method involves comparison of integrated emission intensities and absorption coefficients under identical measurement conditions.

Temperature effects on phosphorescence quantum yield are particularly important for palladium porphyrin systems. At 77 K in rigid matrices, the quantum yield increases significantly compared to room temperature values due to reduced non-radiative decay rates [6]. The temperature dependence follows Arrhenius behavior, with activation energies that can be determined from variable-temperature measurements.

The influence of oxygen on phosphorescence quantum yield is a critical consideration for accurate measurements. Molecular oxygen efficiently quenches the triplet state of palladium porphyrins, leading to dramatically reduced quantum yields in air-saturated solutions [20]. Degassing procedures are essential for obtaining accurate quantum yield values, with multiple freeze-pump-thaw cycles typically required to remove dissolved oxygen.

Environmental factors such as solvent polarity, matrix rigidity, and intermolecular interactions also affect the phosphorescence quantum yield. Rigid matrices generally provide higher quantum yields by reducing non-radiative decay pathways [20]. The choice of measurement conditions must be carefully optimized to obtain representative and reproducible quantum yield values.

Magnetic Circular Dichroism Studies

Electronic Structure Elucidation

Magnetic circular dichroism (MCD) spectroscopy provides powerful insights into the electronic structure of 2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide;palladium(2+) and its derivatives. The technique reveals information about excited state symmetries, orbital configurations, and electronic transitions that are not readily accessible through conventional absorption spectroscopy [9]. The MCD spectra of palladium porphyrins exhibit characteristic sign patterns that directly reflect the underlying electronic structure.

The MCD spectra of palladium octaethylporphyrin show a consistent sign pattern of −, +, −, + in ascending energy order, indicating a positive-hard chromophore character where ΔHOMO > ΔLUMO [9]. This electronic structure classification is determined by the relative energy splittings of the frontier molecular orbitals and has important implications for the photophysical properties of the compound.

Analysis of the MCD spectra using Gouterman's four-orbital model and Michl's perimeter model provides detailed understanding of the electronic transitions [21]. The Q-band region is dominated by strong MCD signals corresponding to the lowest energy π-π* transitions, while the Soret band region exhibits more complex behavior due to the presence of multiple overlapping transitions [9].

The insertion of palladium into the porphyrin ring significantly affects the electronic structure as revealed by MCD spectroscopy. The central metal ion stabilizes the a₂ᵤ HOMO orbital due to the large coefficients on the nitrogen atoms, while the a₁ᵤ orbital remains unaffected as the nitrogens are located on the nodal plane [9]. This differential stabilization reduces the HOMO splitting from 0.605 eV in the free base to 0.014 eV in the palladium complex.

Frontier Orbital Analysis

Frontier orbital analysis through MCD spectroscopy reveals the progressive transformation of the electronic structure upon chemical modification of palladium octaethylporphyrin. The analysis focuses on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and their splittings, which determine the chromophore classification and photophysical behavior [9].

The LUMO orbitals in palladium porphyrin derivatives remain degenerate or nearly degenerate (ΔLUMO ≈ 0) regardless of the degree of meso-phenyl substitution [9]. This degeneracy is maintained due to the symmetry properties of the e_g orbitals, which are not significantly affected by peripheral substitution. The HOMO orbitals, however, show systematic changes upon phenyl substitution.

Progressive meso-phenyl substitution leads to a systematic decrease in ΔHOMO values, transforming the compound from a positive-hard chromophore (ΔHOMO > ΔLUMO) to a soft chromophore (ΔHOMO ≈ ΔLUMO) [9]. This transformation is manifested in the MCD spectra by changes in the relative intensities of the Q-band and Soret band transitions. The Q-band intensity decreases dramatically with increasing phenyl substitution, while the Soret band intensity remains relatively constant.

The frontier orbital analysis also reveals the effects of structural distortion on the electronic structure. Non-planar conformations induced by steric hindrance affect the π-conjugation and orbital mixing patterns [9]. Density functional theory calculations confirm that deviation from planarity becomes noticeable starting from compounds with two meso-phenyl substituents and increases progressively with the number of substituents.

Time-dependent density functional theory (TDDFT) calculations provide detailed orbital compositions and transition assignments for the observed MCD features [9]. The calculations show good agreement with experimental spectra in the Q-band region but exhibit limitations in reproducing the complex Soret band patterns. This discrepancy highlights the challenges in accurately modeling the electronic structure of large π-conjugated systems with multiple close-lying excited states.